2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a chemical compound with the molecular formula C22H26N4O2S and a molecular weight of 410.54.
Preparation Methods
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other heterocyclic compounds.
Biology: It may have biological activity and can be studied for its potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug or in drug development.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity.
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-3-5-14-23-21-18-8-6-7-9-19(18)25-22(26-21)29-15-20(27)24-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,24,27)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKXVYBMXXJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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